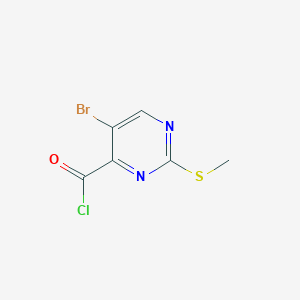

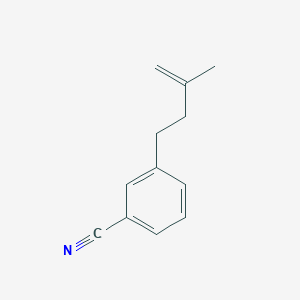

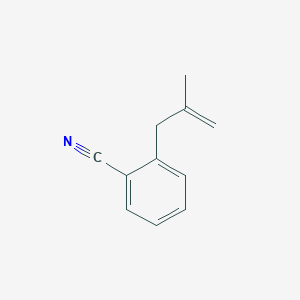

![molecular formula C11H9N3O3 B1315671 {4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine CAS No. 102766-76-7](/img/structure/B1315671.png)

{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine” is a chemical compound used in scientific research. It contains a total of 30 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of “this compound” contains 30 bonds, including 19 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 nitro group (aromatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is approximately 245.23404 g/mol .科学的研究の応用

Reactivity and Synthesis Applications

Nitropyridyl isocyanates, including derivatives similar to "{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine", have demonstrated significant reactivity in 1,3-dipolar cycloaddition reactions. These reactions afford tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation processes, highlighting the potential for synthesizing novel heterocyclic compounds (Holt & Fiksdahl, 2007).

Oxidative SNH Alkyl Carbamoyl Amination

Innovative methods for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine have been developed, leading to the formation of mixtures consisting of alkyl(1,1-dialkyl)-3-(5-nitropyridin-2-yl)ureas and their nitroso analogs. This represents the first observation of such a reaction with 3-nitropyridine, indicating new pathways for synthesizing nitropyridine derivatives (Avakyan et al., 2017).

Vicarious Nucleophilic Amination

A general method for preparing 3- or 4-substituted-2-amino-5-nitropyridines was achieved through vicarious nucleophilic substitution reactions. This method provides a straightforward approach to aminate nitropyridine compounds, offering moderate to good yields of the desired products (Bakke, Svensen, & Trevisan, 2001).

Catalytic Reduction of Nitro Compounds

Research on graphene-based catalysts has shown that they are highly effective in the reduction of nitro compounds to amines. These catalysts offer several advantages, including high catalytic prowess and easy recovery, underscoring the potential for environmental and synthetic applications (Nasrollahzadeh et al., 2020).

Anticancer Activity

Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine have been synthesized and tested for their anticancer activity against prostate cancer cells. The leading compound used in the synthesis demonstrated the potential to enhance biological activity, indicating the importance of "this compound" derivatives in medicinal chemistry (Demirci & Demirbas, 2019).

特性

IUPAC Name |

4-(3-nitropyridin-2-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIETOJBRPOME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)